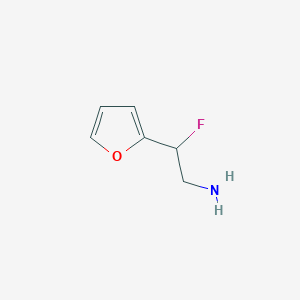

2-Fluoro-2-(furan-2-yl)ethan-1-amine

Description

2-Fluoro-2-(furan-2-yl)ethan-1-amine is a fluorinated primary amine featuring a furan heterocycle at the β-position of the ethylamine backbone. Furan, a five-membered aromatic oxygen-containing heterocycle, contributes to the compound's planar geometry and π-electron density, which may influence its pharmacological properties.

Properties

IUPAC Name |

2-fluoro-2-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGGOYNXLCTDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Amination via Halogenated Intermediates

One documented approach involves preparing a halogenated intermediate (such as a fluoro-substituted ethanone or ethanal derivative) followed by amination. For example, starting from a furan-2-yl substituted precursor, selective fluorination at the alpha carbon is achieved, followed by nucleophilic substitution or reductive amination to introduce the amine group.

- Reaction conditions: Use of fluorinating agents such as sulfoxide dichloride or other electrophilic fluorinating reagents under anhydrous and inert atmosphere conditions.

- Catalysts and solvents: Toluene or dichloromethane as solvents; pyridine as a base to scavenge acid byproducts.

- Temperature control: Fluorination steps are often performed at moderate temperatures (0–80 °C), while amination or subsequent transformations may require elevated temperatures (up to 110 °C) for completion.

This method is supported by procedures involving the preparation of related heterocyclic amines where sulfoxide dichloride was used to generate acyl chlorides, which then reacted with amines under controlled conditions to form the desired products.

One-Pot Catalytic Synthesis Using Transition Metals

Transition-metal catalysis provides an efficient route for the synthesis of complex amines, including fluorinated derivatives. Catalysts such as MoO2(acac)2 and Cu(CF3SO3)2 have been employed in one-pot syntheses involving reductive amination and fluorination steps.

- Catalytic system: MoO2(acac)2 (10 mol %) and Cu(CF3SO3)2 (10 mol %) with triphenylphosphine as a reductant.

- Reaction conditions: Heating at 110 °C for 12 hours in toluene under nitrogen atmosphere.

- Outcome: High yields (>85%) of the fluorinated amine product with good selectivity.

This approach allows for the combination of fluorination and amination in a streamlined process, reducing purification steps and improving overall efficiency.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of acyl chloride | Sulfoxide dichloride, anhydrous, N2 atmosphere | 80 °C | 2 h | N/A | Starting from nitro-substituted acids |

| Amination with furamethylamine | Pyridine, CH2Cl2, ice bath addition, then RT stirring | 0–25 °C | 10 h | ~85 | Monitored by TLC, purified by chromatography |

| One-pot catalysis | MoO2(acac)2, Cu(CF3SO3)2, PPh3, toluene, N2 | 110 °C | 12 h | >85 | High yield, reductive amination and fluorination combined |

Summary of Preparation Approaches

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Halogenated Intermediate Route | Stepwise fluorination and amination | Well-established, controllable | Multi-step, requires purification |

| One-Pot Transition-Metal Catalysis | Combined fluorination and amination | High yield, efficient, fewer steps | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(furan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxaldehyde, while reduction could produce 2-(furan-2-yl)ethanol.

Scientific Research Applications

2-Fluoro-2-(furan-2-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(furan-2-yl)ethan-1-amine involves its interaction with biological molecules. The fluorine atom can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The furan ring provides aromatic stability, while the amine group can participate in nucleophilic reactions, making the compound versatile in biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-Fluoro-2-(furan-2-yl)ethan-1-amine with key analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Furan-2-yl, Fluorine | C₇H₉FNO | 155.16* | Aromatic furan, electronegative F |

| 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine | Pyridin-4-yl, Fluorine | C₇H₉FN₂ | 140.16 | Basic pyridine ring, planar structure |

| 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine (HCl) | Tetrahydrofuran-3-yl, Fluorine | C₆H₁₁FNO·HCl | 179.62 | Saturated oxolane, improved solubility |

| 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine | Thiophen-2-yl, Phenyl | C₁₂H₁₃NS | 203.30 | Sulfur-containing heterocycle |

| 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine | 4-(CF₃)phenyl, Fluorine | C₉H₉F₄N | 207.17 | Strong electron-withdrawing CF₃ group |

*Estimated based on analogous structures.

Key Observations :

- Furan vs. Pyridine : The pyridine analog (C₇H₉FN₂) lacks the oxygen atom in furan, introducing a basic nitrogen that may alter solubility and target binding .

- Furan vs. Thiophene : Thiophene’s sulfur atom increases lipophilicity and may enhance membrane permeability compared to furan .

- Saturated vs.

- Electron-Withdrawing Groups : The trifluoromethylphenyl analog (C₉H₉F₄N) demonstrates how strong electron-withdrawing substituents can modulate electronic properties and reactivity .

Biological Activity

2-Fluoro-2-(furan-2-yl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various studies and data.

Chemical Structure

The compound features a furan ring, which is known for its diverse biological activity, and a fluorinated ethylamine side chain. The presence of the fluorine atom can enhance the compound's pharmacological properties by improving metabolic stability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing furan moieties. For example, derivatives of furan have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Escherichia coli | 40 | |

| Pseudomonas aeruginosa | 30 |

The above table summarizes the minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains. These results indicate moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of compounds containing furan rings have been documented in various research articles. For instance, compounds with similar structures have been shown to inhibit cell growth in cancer cell lines effectively.

Case Study: EEDi-5285

A related compound, EEDi-5285, demonstrated exceptional potency in inhibiting embryonic ectoderm development (EED), with an IC50 value of 0.18 µM in KARPAS422 cells . This highlights the potential for fluorinated furan derivatives to exhibit similar anticancer activities.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies indicate that modifications to the furan ring or substituents can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine can enhance binding affinity to biological targets .

Q & A

Basic: What synthetic strategies are effective for preparing 2-Fluoro-2-(furan-2-yl)ethan-1-amine, and what challenges arise during synthesis?

Answer:

Synthesis typically involves multi-step routes, such as:

- Nucleophilic Fluorination : Substituting a leaving group (e.g., bromine in a ketone precursor) with fluorine using reagents like KF/18-crown-6 or Selectfluor®. For example, brominated furan derivatives (e.g., 2-bromo-1-(furan-2-yl)ethanone) can undergo fluorination, followed by reductive amination to introduce the amine group .

- Reductive Amination : Reacting 2-fluoro-2-(furan-2-yl)ethanone with ammonia or amines under hydrogenation catalysts (e.g., Pd/C or Raney Ni). Challenges include controlling over-reduction of the furan ring and achieving regioselectivity in fluorination .

Key Challenges : - Stability of the furan ring under fluorination conditions.

- Avoiding racemization if chiral centers are present.

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹⁹F NMR : Essential for confirming fluorine incorporation. A singlet near -200 ppm (depending on substituents) indicates a single fluorine environment .

- ¹H NMR : Signals at δ 6.2–7.4 ppm (furan protons) and δ 2.8–3.5 ppm (amine protons). Splitting patterns help confirm substitution positions .

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (furan C=C) validate functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns elucidate structural features .

Advanced: How can enantiomeric purity be optimized for chiral this compound?

Answer:

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during fluorination or amination steps to induce stereoselectivity .

- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers. Solvent systems like hexane/isopropanol (95:5) are effective .

- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to favor a single enantiomer .

Critical Factors : Temperature control (<0°C for fluorination) and solvent polarity significantly impact stereochemical outcomes .

Advanced: What impurity profiles are expected in this compound synthesis, and how are they controlled?

Answer:

Common Impurities :

- Dehalogenated Byproducts : Partial removal of fluorine during synthesis (e.g., via hydrolysis).

- Oxidation Products : Furan ring oxidation to lactones or diketones under acidic conditions.

- Dimerization : Amine self-condensation at elevated temperatures.

Mitigation Strategies : - Chromatographic Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities early .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

- Low-Temperature Quenching : Terminate reactions rapidly to minimize side reactions .

Basic: What safety protocols are mandatory for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal : Segregate fluorinated waste and neutralize acidic residues before disposal. Partner with certified hazardous waste facilities .

- Spill Management : Absorb spills with vermiculite or silica gel, avoiding water to prevent exothermic reactions .

Advanced: How does the fluorine substituent influence the compound’s reactivity in nucleophilic reactions?

Answer:

The electron-withdrawing effect of fluorine:

- Reduces Amine Basicity : Lower pKa (~8.5 vs. ~10.5 for non-fluorinated analogs) decreases nucleophilicity, requiring stronger acids for protonation .

- Enhances Stability : Fluorine stabilizes adjacent carbocations, favoring SN1 mechanisms in substitution reactions.

- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing regioselective reactions at the amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.